(R)-3-(4-bromophenyl)piperidine hydrochloride
CAS No.: 2409590-07-2
Cat. No.: VC6781172
Molecular Formula: C11H15BrClN
Molecular Weight: 276.6
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2409590-07-2 |
|---|---|
| Molecular Formula | C11H15BrClN |
| Molecular Weight | 276.6 |
| IUPAC Name | (3R)-3-(4-bromophenyl)piperidine;hydrochloride |
| Standard InChI | InChI=1S/C11H14BrN.ClH/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10;/h3-6,10,13H,1-2,7-8H2;1H/t10-;/m0./s1 |
| Standard InChI Key | SZTZMTODFHPUHI-JTQLQIEISA-N |
| SMILES | C1CC(CNC1)C2=CC=C(C=C2)Br.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a piperidine ring (a six-membered amine heterocycle) with a 4-bromophenyl group attached at the third carbon. The hydrochloride salt form enhances its stability and solubility in polar solvents . The (R)-configuration at the stereocenter is crucial for its biological activity, as enantiomeric purity often dictates pharmacological efficacy .
Key Structural Data:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (R)-3-(4-bromophenyl)piperidine hydrochloride | |
| Molecular Formula | C₁₁H₁₅BrClN | |
| Molecular Weight | 276.60 g/mol | |
| CAS Registry Number | 1159825-25-8 | |
| SMILES | C1CNCCC1C2=CC=C(C=C2)Br.Cl |
Synthetic Methodologies
Grignard Reaction-Based Synthesis
The patent WO2019165981A1 outlines a stereoselective route applicable to analogous piperidine derivatives . Adapting this method for (R)-3-(4-bromophenyl)piperidine hydrochloride involves:
-
Grignard Addition: Reacting N-protected 3-piperidone with 4-bromophenylmagnesium bromide to form 3-hydroxy-3-(4-bromophenyl)piperidine .
-
Dehydration: Eliminating the hydroxyl group using agents like phosphorus oxychloride or silicon-based reductants (e.g., triethylsilane) .
-
Hydrogenation: Catalytic hydrogenation (Pd/C or Raney Ni) saturates the double bond, yielding racemic 3-(4-bromophenyl)piperidine .
-
Chiral Resolution: Diastereomeric salt formation with chiral acids (e.g., L-tartaric acid) separates the (R)-enantiomer .
Example Reaction Conditions:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Grignard | 4-BromophenylMgBr, THF, 0–5°C | 85–90% |
| Dehydration | POCl₃, reflux | 75% |
| Resolution | L-Tartaric acid, isopropanol, −20°C | 40–50% |
Physicochemical Properties
Solubility and Stability
The hydrochloride salt exhibits high solubility in water (>50 mg/mL) and methanol, attributable to ionic interactions . Stability studies indicate decomposition above 200°C, with hygroscopicity requiring anhydrous storage .
Spectroscopic Data
-
¹H NMR (D₂O, 400 MHz): δ 7.45 (d, 2H, aromatic), 7.30 (d, 2H, aromatic), 3.50–3.20 (m, 2H, piperidine), 2.90–2.60 (m, 3H), 1.80–1.40 (m, 4H) .
-
IR (KBr): 3420 cm⁻¹ (N-H stretch), 1580 cm⁻¹ (C-Br vibration) .
Pharmacological Relevance
Role in Drug Development
(R)-3-(4-Bromophenyl)piperidine hydrochloride is a precursor to PARP inhibitors like niraparib, which target DNA repair pathways in cancer cells . Its chiral center ensures selective binding to enzymatic active sites, reducing off-target effects .
Clinical Applications:
-
Ovarian Cancer: Niraparib (derived from similar intermediates) showed 60% progression-free survival improvement in phase III trials .
-
Neuropathic Pain: Piperidine derivatives modulate σ-1 receptors, offering analgesic potential .
Future Directions
Ongoing research focuses on:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume